3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide
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Overview
Description
3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide is a synthetic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide involves several steps. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced through nucleophilic substitution reactions.
Attachment of the 2-Fluorophenyl Group: The 2-fluorophenyl group is attached via electrophilic aromatic substitution reactions.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amide bond formation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-tubercular activity.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Pharmacological Studies: It is used in pharmacokinetic and pharmacodynamic studies to understand its behavior in biological systems.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor antagonist, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide can be compared with other azetidine derivatives, such as:
1-(Pyridin-2-yl)azetidin-3-ylmethanol: This compound has similar structural features but differs in its functional groups.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound is studied for its anti-tubercular activity and has a different core structure.
Imidazole Containing Compounds: These compounds have a different heterocyclic core but share similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-21(15-12-22(13-15)17-8-4-5-11-20-17)18(23)10-9-14-6-2-3-7-16(14)19/h2-8,11,15H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKICOIGGXFJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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